molecular formula C6H6N4O2S B1521259 1H-benzo[d][1,2,3]triazole-5-sulfonamide CAS No. 491612-08-9

1H-benzo[d][1,2,3]triazole-5-sulfonamide

Cat. No.: B1521259
CAS No.: 491612-08-9
M. Wt: 198.21 g/mol
InChI Key: ZGWAHFRQHSRGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Benzotriazole-5-sulfonamide is a heterocyclic compound that belongs to the benzotriazole family. It is characterized by the presence of a sulfonamide group attached to the benzotriazole ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Mechanism of Action

Target of Action

Benzotriazole derivatives have been known to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They are also known to interact with enzymes and receptors in biological systems .

Mode of Action

Benzotriazole derivatives are known to form π–π stacking interactions and hydrogen bonds, which could potentially allow them to interact with their targets . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .

Biochemical Pathways

Benzotriazole derivatives have been associated with a wide range of therapeutic uses, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Benzimidazole compounds, which share a similar structure with benzotriazole, are known for their increased stability, bioavailability, and significant biological activity .

Result of Action

Benzotriazole derivatives have been associated with a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2H-Benzotriazole-5-Sulfonamide. For instance, benzotriazole is known to be an effective corrosion inhibitor for copper and its alloys by preventing undesirable surface reactions . It is also known to be stable under a variety of conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzo[d][1,2,3]triazole-5-sulfonamide typically involves the reaction of benzotriazole with sulfonamide derivatives under controlled conditions. One common method includes the reaction of benzotriazole with hydroxylamine-O-sulfonic acid in the presence of potassium hydroxide in dimethylformamide containing 5% water at 50°C . This reaction yields the desired sulfonamide derivative with high purity.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, solvent composition, and reaction time. The product is then purified through crystallization or distillation techniques to obtain the final compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2H-Benzotriazole-5-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted benzotriazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzotriazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-Benzotriazole-5-sulfonamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 2H-Benzotriazole-5-sulfonamide is unique due to its combination of the benzotriazole ring and the sulfonamide group, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

2H-benzotriazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-13(11,12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H2,7,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWAHFRQHSRGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664058
Record name 2H-Benzotriazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491612-08-9
Record name 2H-Benzotriazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-benzo[d][1,2,3]triazole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1H-benzo[d][1,2,3]triazole-5-sulfonamide
Reactant of Route 3
1H-benzo[d][1,2,3]triazole-5-sulfonamide
Reactant of Route 4
Reactant of Route 4
1H-benzo[d][1,2,3]triazole-5-sulfonamide
Reactant of Route 5
Reactant of Route 5
1H-benzo[d][1,2,3]triazole-5-sulfonamide
Reactant of Route 6
1H-benzo[d][1,2,3]triazole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.